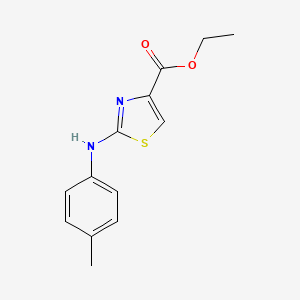

Ethyl 2-(4-methylanilino)-1,3-thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(4-methylanilino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-3-17-12(16)11-8-18-13(15-11)14-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMZLXIRGPQXCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methylanilino)-1,3-thiazole-4-carboxylate typically involves the reaction of 4-methylaniline with ethyl 2-bromo-1,3-thiazole-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methylanilino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically require a strong nucleophile and a polar aprotic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

1. Anti-inflammatory and Antioxidant Activity

Ethyl 2-(4-methylanilino)-1,3-thiazole-4-carboxylate has shown promise in the field of anti-inflammatory and antioxidant research. Studies indicate that thiazole derivatives possess significant biological activities, including anti-inflammatory effects, making them potential candidates for drug development against inflammatory diseases.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives exhibited potent inhibition of inflammatory mediators in vitro. The compound's structure allows it to interact with specific receptors involved in inflammatory pathways, suggesting its utility as a therapeutic agent for conditions such as arthritis and other inflammatory disorders .

Agrochemicals

2. Pesticidal Properties

Research has indicated that thiazole derivatives, including this compound, exhibit pesticidal properties. These compounds can act as effective agents against various agricultural pests.

Data Table: Pesticidal Efficacy

This table summarizes the efficacy of this compound against common agricultural pests. The results indicate a promising potential for use in crop protection formulations.

Materials Science

3. Synthesis of Functional Materials

The compound is also utilized in the synthesis of functional materials due to its ability to form stable complexes with metals. This property can be exploited in developing sensors and catalysts.

Case Study:

A recent study highlighted the use of thiazole-based compounds in creating metal-organic frameworks (MOFs) for gas storage applications. The incorporation of this compound into MOFs improved their stability and gas adsorption capacity significantly .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methylanilino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or interfere with DNA replication processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 2-Position

Ethyl 2-methyl-1,3-thiazole-4-carboxylate (CAS 6436-59-5)

- Structure: A methyl group replaces the 4-methylanilino substituent.

- Molecular Weight: 171.21 (C₇H₉NO₂S), lighter than the target compound (~262.3 g/mol).

- Synthesis : Simpler preparation via condensation of thiourea derivatives with α-haloesters .

- Properties: Lower melting point (47–48°C) due to reduced intermolecular interactions compared to the aromatic anilino group. Limited hydrogen-bonding capacity, leading to lower solubility in polar solvents .

Ethyl 2-morpholino-1,3-thiazole-4-carboxylate (CAS 126533-95-7)

- Structure: Morpholino (a six-membered amine-ether ring) at the 2-position.

- Molecular Weight : 242.29 (C₁₀H₁₄N₂O₃S).

- Properties: Higher melting point (88.5–90°C) due to polar morpholino group enabling stronger crystal packing. Enhanced water solubility from the amine and ether functionalities, useful in pharmaceutical formulations .

Ethyl 2-(2-nitroanilino)-1,3-thiazole-4-carboxylate (CAS 2197063-18-4)

- Structure: Nitro group on the anilino ring.

- Molecular Weight : 293.3 (C₁₂H₁₁N₃O₄S).

- Reactivity: Electron-withdrawing nitro group reduces basicity of the anilino NH, altering reactivity in electrophilic substitutions. Higher density (1.434 g/cm³) due to nitro group’s polar nature .

Variations in Aromatic Substituents

Ethyl 2-[(4-phenoxyphenyl)amino]-1,3-thiazole-4-carboxylate

- Structure: Phenoxy group on the anilino ring.

- Properties: Increased lipophilicity (logP ~3.5) compared to the target compound’s 4-methyl group (logP ~2.8).

Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate (CAS 126534-13-2)

Functional Group Modifications

Ethyl 2-[2-(benzoylamino)ethyl]-1,3-thiazole-4-carboxylate (CAS 30761-31-0)

- Structure: Benzoylaminoethyl chain at the 2-position.

- Molecular Weight : 304.36 (C₁₅H₁₆N₂O₃S).

- Properties: The amide group introduces hydrogen-bond donor/acceptor sites, improving interactions with biological targets like proteases .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Properties |

|---|---|---|---|---|---|

| Ethyl 2-(4-methylanilino)-1,3-thiazole-4-carboxylate | - | C₁₃H₁₄N₂O₂S | ~262.3 | - | Aromatic NH for H-bonding, moderate lipophilicity |

| Ethyl 2-methyl-1,3-thiazole-4-carboxylate | 6436-59-5 | C₇H₉NO₂S | 171.21 | 47–48 | Low polarity, simple synthesis |

| Ethyl 2-morpholino-1,3-thiazole-4-carboxylate | 126533-95-7 | C₁₀H₁₄N₂O₃S | 242.29 | 88.5–90 | High solubility, polar substituent |

| Ethyl 2-(2-nitroanilino)-1,3-thiazole-4-carboxylate | 2197063-18-4 | C₁₂H₁₁N₃O₄S | 293.3 | - | Electron-withdrawing nitro group, high density |

| Ethyl 2-[(4-phenoxyphenyl)amino]-1,3-thiazole-4-carboxylate | - | C₁₈H₁₇N₂O₃S | ~353.4 | - | Enhanced π-π interactions |

Biological Activity

Ethyl 2-(4-methylanilino)-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, potential therapeutic applications, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized from ethyl 2-aminothiazole-4-carboxylate through a series of reactions that include sulfonation and coupling with substituted anilines. The general synthetic route is outlined as follows:

- Starting Material : Ethyl 2-aminothiazole-4-carboxylate.

- Reagents : Sulfonating agents and substituted anilines.

- Conditions : Controlled temperature and reaction time to optimize yield and purity.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties against various bacterial strains. A study reported that derivatives of thiazole compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial effects, suggesting potential for development as an antimicrobial agent.

Anticancer Properties

Research indicates that this compound can inhibit the proliferation of cancer cells. In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer and PC-3 for prostate cancer) showed that this compound exhibits cytotoxic effects . The compound's mechanism may involve interference with cellular pathways critical for cancer cell survival.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- DNA Interaction : Potential interference with DNA replication processes has been suggested, which could contribute to its anticancer effects .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives, including this compound, showing significant activity against Bacillus subtilis and Aspergillus niger, highlighting its potential in treating infections caused by these pathogens .

- Cytotoxicity in Cancer Research : In a comparative study involving various thiazole derivatives, this compound was found to have superior cytotoxic effects on prostate cancer cells when assessed using the MTT assay . The results indicated that structural modifications could enhance its anticancer properties.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(4-methylanilino)-1,3-thiazole-4-carboxylate, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones. For example, coupling 4-methylaniline with ethyl 4-bromo-3-oxobutanoate under reflux in ethanol forms the thiazole core. Catalysts like glacial acetic acid are used to facilitate amide bond formation . Purification via column chromatography or recrystallization ensures high yield (>70%) and purity (>95%). Reaction optimization focuses on temperature control (70–80°C), solvent selection (polar aprotic solvents enhance reactivity), and catalyst loading.

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

- Methodology : Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the thiazole ring (δ 6.8–7.2 ppm for aromatic protons) and ethyl ester (δ 1.3–4.3 ppm).

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding patterns, critical for validating molecular geometry .

- Mass spectrometry : High-resolution ESI-MS verifies the molecular ion peak ([M+H]⁺) and fragmentation patterns.

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

- Methodology : Initial screening includes:

- Antimicrobial assays : Broth microdilution (MIC values against S. aureus and E. coli).

- Antioxidant activity : DPPH radical scavenging (IC₅₀ determination).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking (AutoDock/Vina) : Screens against enzymes (e.g., COX-2, EGFR) to identify binding affinities (ΔG values < −7 kcal/mol suggest strong interactions).

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.

- QSAR models : Correlate substituent effects (e.g., 4-methylanilino) with bioactivity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Crystallographic validation : SHELXL refines disorder models and thermal parameters to address ambiguous NMR signals (e.g., overlapping aromatic peaks) .

- 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns protons in crowded regions.

- Comparative analysis : Cross-references with structurally analogous thiazoles (e.g., Ethyl 2-amino-4-phenyl-5-thiazolecarboxylate) to identify expected shifts .

Q. How do reaction conditions influence regioselectivity in substitution reactions of the thiazole ring?

- Methodology :

- Electrophilic substitution : Nitration at the 5-position occurs under HNO₃/H₂SO₄ at 0°C, while bromination (NBS) favors the 4-position.

- Solvent effects : Polar solvents (DMF) enhance nucleophilic attack on the carboxylate group, while non-polar solvents (toluene) favor ring substitutions.

- Catalytic optimization : Pd-catalyzed cross-coupling (Suzuki) introduces aryl groups with >80% yield under inert conditions .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

- Methodology :

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side products during cyclization.

- Design of Experiments (DoE) : Response surface methodology (RSM) optimizes parameters (temperature, catalyst ratio) for maximal yield.

- Purification : Simulated moving bed (SMB) chromatography achieves >99% purity at gram-scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.